

Methyl 4-amino-5-thiazolecarboxylate: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Methyl 4-amino-5-thiazolecarboxylate

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Introduction

Methyl 4-amino-5-thiazolecarboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive review of the literature on **Methyl 4-amino-5-thiazolecarboxylate**, focusing on its synthesis, chemical properties, and its role as a crucial building block in the development of therapeutic agents.

Synthesis and Chemical Properties

The synthesis of **Methyl 4-amino-5-thiazolecarboxylate** can be achieved through various synthetic routes. One documented method involves the desulfurization of a 2-(methylthio) precursor.

Experimental Protocol: Synthesis from Methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate[1]

A suspension of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (6.74 g, 33 mmol) and Raney-Nickel (approximately 15 mL of a commercially available slurry, added in 5 portions)

in ethanol (200 mL) is subjected to hydrogenation. The reaction is carried out under a hydrogen pressure of 45 psi for one week.[1] Following the completion of the reaction, the catalyst is removed by filtration and washed with ethyl acetate and ethanol. The combined filtrate is then evaporated to yield the crude product. Purification is achieved through flash column chromatography using an eluent of ethyl acetate/isohexane (1:4), affording **Methyl 4-amino-5-thiazolecarboxylate** as a bright yellow solid (1.23 g, 24% yield).[1]

Table 1: Spectroscopic Data for **Methyl 4-amino-5-thiazolecarboxylate**

Data Type	Values
¹ H NMR (400 MHz, CDCl ₃)	δ 8.54 (1H, s), 5.90 (2H, brs), 3.84 (3H, s)[1]
Mass Spectrum (ES+)	m/z 159 ([M+H] ⁺)[1]

Role in Drug Development and Biological Activities of Derivatives

While direct biological activity data for **Methyl 4-amino-5-thiazolecarboxylate** is not extensively reported in the literature, its primary significance lies in its utility as a versatile intermediate for the synthesis of a wide array of derivatives with potent biological activities. The amino and ester functionalities serve as convenient handles for chemical modification, allowing for the exploration of diverse chemical space in the quest for novel therapeutic agents.

Antimicrobial and Anticancer Activities

Derivatives of the closely related ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated notable antimicrobial and anticancer properties. For instance, a series of bifunctional derivatives were synthesized and evaluated, with some compounds exhibiting significant antibacterial activity, comparable to standard drugs like ampicillin and gentamicin sulfate against Gram-positive bacteria. Furthermore, certain derivatives displayed promising in vitro anticancer activity against a panel of human tumor cell lines.

Enzyme Inhibition

The thiazole scaffold is a known pharmacophore for various enzyme inhibitors. Carboxamides prepared from Methyl 4-aminothiazole-5-carboxylate have been investigated as enzyme

inhibitors.^[1] For example, derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as inhibitors of the β -ketoacyl-ACP synthase mtFabH, a key enzyme in *Mycobacterium tuberculosis*, highlighting the potential of this class of compounds in the development of new anti-tuberculosis agents.^[2] One such derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, inhibited mtFabH with an IC₅₀ of 0.95 ± 0.05 μ g/mL.^[2]

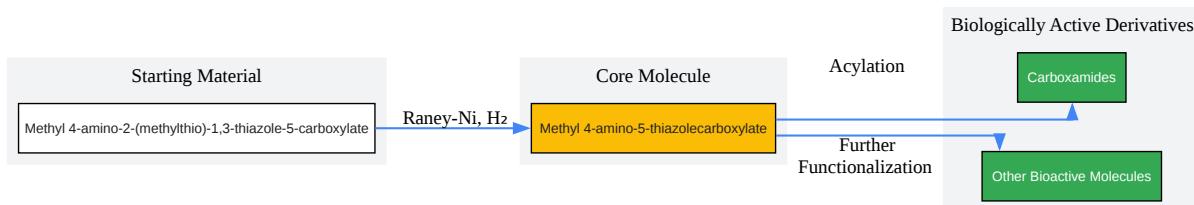
Another area of interest is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). A series of 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives were synthesized and screened for their inhibitory activity against ROCK II, with one compound demonstrating an IC₅₀ value of 20 nM.

Table 2: Biological Activities of Selected Thiazolecarboxylate Derivatives

Derivative	Biological Activity	Quantitative Data	Reference
Methyl 2-amino-5-benzylthiazole-4-carboxylate	Anti-tuberculosis (whole cell)	MIC: 0.06 µg/mL (240 nM) against <i>M. tuberculosis</i> H37Rv	[2]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate	mtFabH Enzyme Inhibition	IC ₅₀ : 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM)	[2]
4-Aryl-5-aminomethyl-thiazole-2-amine derivative (Compound 10I)	ROCK II Enzyme Inhibition	IC ₅₀ : 20 nM	
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide	Antiproliferative (Colon Carcinoma)	IC ₅₀ : 21.6 µM (HT-29 cells)	[3]
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide	Antiproliferative (Breast Carcinoma)	IC ₅₀ : 20.2 µM (MCF-7 cells)	[3]

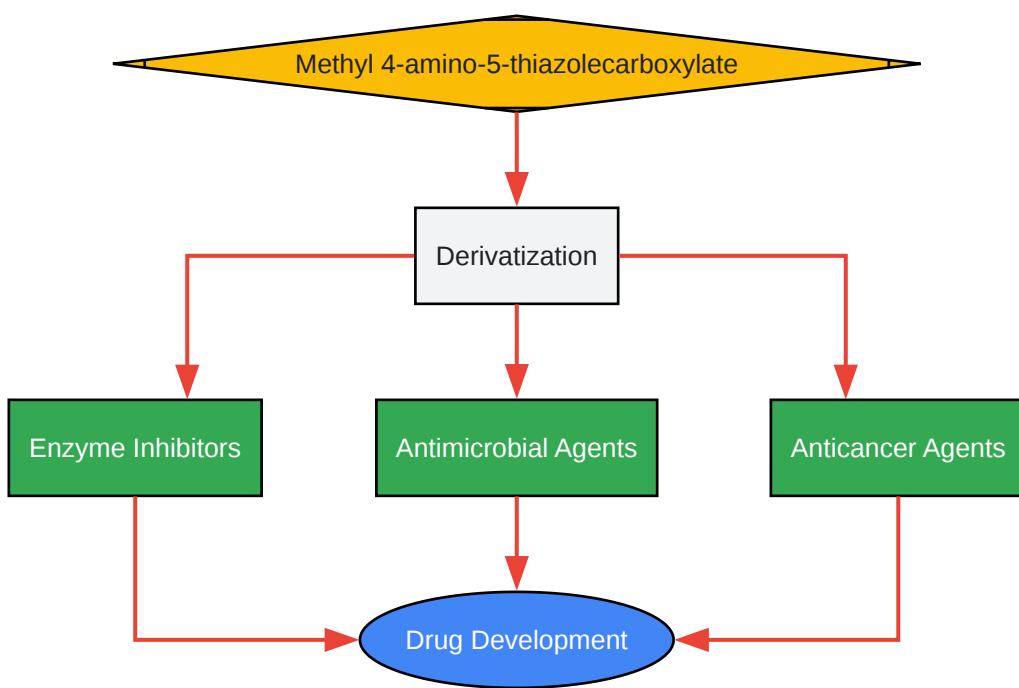
Visualizing Synthetic and Logical Relationships

To illustrate the central role of **Methyl 4-amino-5-thiazolecarboxylate** as a synthetic intermediate, the following diagrams outline its position in the synthesis of more complex, biologically active molecules.



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Caption: Synthetic pathway from a precursor to **Methyl 4-amino-5-thiazolecarboxylate** and its subsequent derivatization.



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Caption: The central role of **Methyl 4-amino-5-thiazolecarboxylate** in generating diverse bioactive compounds for drug development.

Conclusion

Methyl 4-amino-5-thiazolecarboxylate is a valuable heterocyclic building block in medicinal chemistry. While the direct biological profile of the core molecule is not extensively documented, its strategic importance is underscored by the diverse and potent biological activities of its derivatives. The synthetic accessibility and the presence of readily modifiable functional groups make it an attractive starting point for the design and synthesis of novel enzyme inhibitors, antimicrobial, and anticancer agents. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of new and effective therapeutic agents.

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